molecular formula C11H17N B13854092 N-Benzyldiethylamine-d4

N-Benzyldiethylamine-d4

Cat. No.: B13854092
M. Wt: 167.28 g/mol
InChI Key: ZWRDBWDXRLPESY-KHORGVISSA-N
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Description

N-Benzyldiethylamine-d4 is a deuterated organic compound where four hydrogen atoms are replaced with deuterium isotopes. Deuterated compounds like this are critical in nuclear magnetic resonance (NMR) spectroscopy, pharmaceutical research, and metabolic studies due to their isotopic stability and reduced signal interference in spectroscopic analysis . CymitQuimica lists this compound as a controlled product with commercial availability in milligram quantities, priced between €111 (2500 µg) and €230 (25 mg) .

Properties

Molecular Formula

C11H17N

Molecular Weight

167.28 g/mol

IUPAC Name

N-benzyl-1,1-dideuterio-N-(1,1-dideuterioethyl)ethanamine

InChI

InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/i3D2,4D2

InChI Key

ZWRDBWDXRLPESY-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C)N(CC1=CC=CC=C1)C([2H])([2H])C

Canonical SMILES

CCN(CC)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyldiethylamine-d4 can be synthesized through the reaction of diethylamine with benzyl alcohol under specific conditions. The reaction typically involves the use of a catalyst and may require an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(C}_2\text{H}_5\text{)}_2 ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the deuterated compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyldiethylamine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-Benzyldiethylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Used in the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-Benzyldiethylamine-d4 involves its interaction with molecular targets through its amine functional group. The deuterium atoms in the compound provide a unique signature in NMR and mass spectrometry, allowing researchers to track its behavior in complex systems. The compound can interact with enzymes, receptors, and other biomolecules, providing insights into their function and activity.

Comparison with Similar Compounds

Non-Deuterated Amines

  • Benzenamine, N,4-dimethyl (N,N-dimethyl-p-toluidine) :

    • Molecular Formula : C₈H₁₁N
    • Molecular Weight : 121.18 g/mol
    • Applications : Used in organic synthesis and as a precursor for dyes and pharmaceuticals. Its IR and mass spectra are well-documented .
    • Key Differences : Lacks deuterium, making it unsuitable for isotopic labeling. Boiling point is 483.2 K, and it exhibits distinct spectroscopic profiles compared to deuterated analogs .
  • 2-Methylbenzylamine and 3-Methylbenzylamine :

    • Structural Isomers : Differ in the position of the methyl group on the benzyl ring.
    • Physical Properties : Boiling points range from 196–205°C, with densities around 0.96–0.97 g/cm³. These isomers are used in fine chemical synthesis but lack deuterium .

Deuterated Analogs

  • N-Nitrosodibenzylamine-d4: Molecular Formula: C₁₄H₁₄N₂O (deuterated form unspecified). Safety Profile: Classified as non-hazardous under EC regulations, but toxicological data remain incomplete. Precautionary measures (e.g., avoiding inhalation) are recommended . Contrast: While both are deuterated, N-Nitrosodibenzylamine-d4 contains a nitroso group, altering reactivity and applications compared to the amine-focused N-Benzyldiethylamine-d4.
  • 4-Dimethylamino Benzoic Acid-d6: Deuterium Content: Six deuterium atoms. Applications: Used as an internal standard in mass spectrometry and NMR due to its sharp spectral signals . Comparison: Demonstrates how increased deuteration enhances utility in analytical chemistry, though functional group differences (carboxylic acid vs. amine) limit direct comparability.

Research Findings and Isotopic Effects

  • Spectroscopic Advantages : Deuterated amines like this compound eliminate hydrogen signal interference in NMR, enabling precise structural elucidation of complex molecules .
  • However, this may reduce reactivity in certain synthetic pathways.
  • Cost and Availability: this compound is priced higher (€178/10 mg) than non-deuterated amines, reflecting the complexity of isotopic synthesis .

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